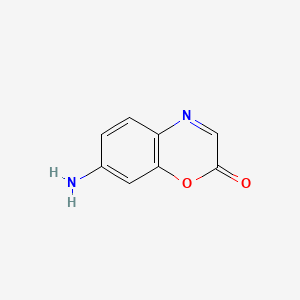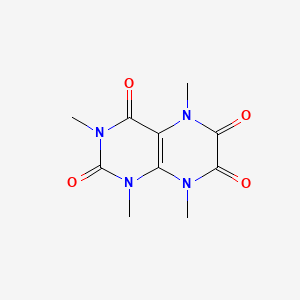
2-Butenenitrile, 3-(1-pyrrolidinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyrrolidin-1-ylbut-2-enenitrile is an organic compound featuring a pyrrolidine ring attached to a butenenitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyrrolidin-1-ylbut-2-enenitrile typically involves the reaction of pyrrolidine with but-2-enenitrile under controlled conditions. One common method is the 1,3-dipolar cycloaddition between a nitrone and an olefin, which provides regio- and stereoselectivity . Another approach involves the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex .
Industrial Production Methods: Industrial production methods for this compound often utilize scalable catalytic processes. For instance, the combination of readily available and stable O-benzoylhydroxylamines as alkyl nitrene precursors with a proficient rhodium catalyst provides various pyrrolidines in very good yields .
Chemical Reactions Analysis
Types of Reactions: 3-Pyrrolidin-1-ylbut-2-enenitrile undergoes several types of chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Water radical cations are used under ambient conditions.
Substitution: Typical reagents include electrophiles like halogens or nitro groups, under acidic or basic conditions.
Major Products:
Oxidation: Quaternary ammonium cations.
Substitution: Various substituted pyrrolidines depending on the electrophile used.
Scientific Research Applications
3-Pyrrolidin-1-ylbut-2-enenitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Pyrrolidin-1-ylbut-2-enenitrile involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Properties
Molecular Formula |
C8H12N2 |
|---|---|
Molecular Weight |
136.19 g/mol |
IUPAC Name |
3-pyrrolidin-1-ylbut-2-enenitrile |
InChI |
InChI=1S/C8H12N2/c1-8(4-5-9)10-6-2-3-7-10/h4H,2-3,6-7H2,1H3 |
InChI Key |
WHUROXIYTLRVTC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC#N)N1CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


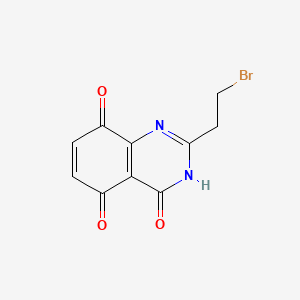

![6-[(3S,3aR,6R,6aR)-3-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-4-methoxy-1,3-benzodioxole](/img/structure/B13836069.png)
![(10R,13S)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13836071.png)
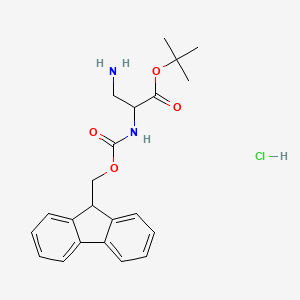
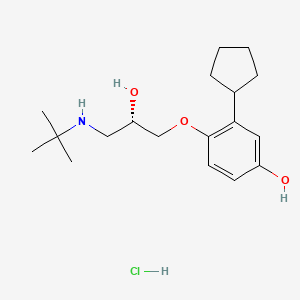
![(1S,2S,10S,13R,14S,17S,18S)-2,17,18-trimethyl-7-oxa-6-azapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-dien-17-ol](/img/structure/B13836095.png)
